Dipivalyl terbutalone
Description
Dipivalyl terbutalone (chemical name: dipivalyl ester of terbutaline) is a prodrug designed to enhance the ocular bioavailability of terbutalone, a β2-adrenergic receptor agonist. Its primary therapeutic application lies in reducing intraocular pressure (IOP) in glaucoma management. The dipivalyl (pivaloyloxymethyl) esterification of terbutalone increases lipophilicity, facilitating corneal penetration. Once absorbed, esterases hydrolyze the prodrug to release the active terbutalone, which enhances aqueous humor outflow via β-adrenergic stimulation . Studies in rabbits demonstrated significant IOP reduction (25–30% at 0.5% concentration) with minimal systemic absorption, underscoring its localized efficacy .
Properties
Molecular Formula |
C22H33NO5 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)acetyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H33NO5/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6/h10-12,23H,13H2,1-9H3 |
InChI Key |
HRINFNKKEFUVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)C(C)(C)C |
Synonyms |
dipivalyl terbutalone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dipivalyl terbutalone belongs to the pivalate ester prodrug family, which includes compounds like dipivalyl epinephrine and pivmecillinam . Below is a detailed comparison:
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
Key Findings :
Enhanced Bioavailability :
- This compound’s esterification improves corneal permeability by 3–5× compared to terbutalone, mirroring the prodrug strategy of dipivalyl epinephrine . However, its hydrolysis rate is slower, prolonging therapeutic action (half-life: 2.5–3.2 hr vs. 1.8–2.5 hr for dipivalyl epinephrine) .
- In contrast, pivmecillinam’s esterification optimizes oral absorption but lacks ocular applications .
Both dipivalyl derivatives show negligible plasma concentrations post-ocular administration, minimizing systemic toxicity .
Mechanistic Differences :
- Unlike β2-selective terbutalone, dipivalyl epinephrine activates α1- and β-receptors, increasing both aqueous humor production and outflow. This dual mechanism led to paradoxical IOP fluctuations .
Chemical Stability :
- This compound demonstrates superior in vitro stability at pH 7.4 compared to pivmecillinam, which degrades rapidly in acidic environments .
Research and Clinical Implications
- This compound represents a refinement in prodrug design, addressing the limitations of earlier pivalate esters like dipivalyl epinephrine. Its β2-selectivity and optimized hydrolysis kinetics make it a safer candidate for chronic glaucoma therapy .
- Future Directions: Comparative studies with non-ester β-blockers (e.g., timolol) are needed to validate long-term efficacy and corneal tolerability.
Q & A
Q. What are the key synthetic pathways for Dipivalyl Terbutalone, and how do they influence its physicochemical stability?
this compound, a prodrug of terbutaline, is synthesized via esterification of terbutaline with pivalic acid derivatives. Critical synthetic steps include optimizing reaction conditions (e.g., temperature, catalyst) to enhance yield and purity. Stability studies under varying pH and temperature conditions are essential to assess hydrolysis rates, which affect its shelf life and bioavailability . Methodologically, HPLC and mass spectrometry are used to monitor degradation products and validate synthesis protocols .
Q. How does this compound improve corneal permeability compared to its parent compound, terbutaline?
As a prodrug, this compound’s lipophilic pivalyl esters enhance transcorneal absorption. Experimental designs involve ex vivo corneal permeability assays using Franz diffusion cells and in vivo rabbit models to measure intraocular pressure (IOP) reduction. Comparative studies show a 2–3-fold increase in bioavailability over terbutaline, attributed to esterase-mediated hydrolysis in ocular tissues . Data should be analyzed using pharmacokinetic models (e.g., non-compartmental analysis) to quantify AUC and Cmax differences .
Q. What in vitro and in vivo models are most suitable for evaluating the IOP-lowering efficacy of this compound?
In vitro: Cultured human corneal epithelial cells (HCECs) assess permeability and cytotoxicity. In vivo: Normotensive or glucocorticoid-induced ocular hypertensive rabbit models measure IOP changes via tonometry. Dose-response studies (0.1%–1% w/v solutions) are critical, with statistical comparisons to controls (e.g., timolol) using ANOVA .
Advanced Research Questions
Q. How do structural modifications of this compound impact its receptor binding affinity and duration of action?
Molecular docking simulations and radioligand binding assays (e.g., β2-adrenergic receptor studies) reveal steric and electronic effects of the pivalyl groups. For instance, Reddy et al. (2001) demonstrated that the dipivalyl moiety reduces polar interactions, prolonging residence time in ocular tissues. Advanced NMR and X-ray crystallography validate conformational changes . Contradictions in binding data across studies may arise from differences in receptor isoforms or assay conditions, necessitating meta-analyses .
Q. What mechanisms underlie the variability in this compound’s metabolic activation across species?
Species-specific esterase activity dictates prodrug activation rates. Comparative metabolomics (LC-MS/MS) of ocular tissues from rabbits, primates, and humans identify enzymatic fingerprints. For example, rabbit corneal esterases hydrolyze this compound 50% faster than human enzymes, explaining discrepancies in preclinical vs. clinical efficacy . Researchers should use interspecies scaling models to extrapolate dosing regimens .
Q. How can contradictory findings about this compound’s systemic absorption be resolved?
Conflicting data on systemic exposure (e.g., plasma vs. ocular tissue concentrations) require compartmental pharmacokinetic modeling. Studies using radiolabeled this compound in rabbits show <5% systemic bioavailability, but human trials report higher absorption. Methodological factors (e.g., sampling timepoints, assay sensitivity) must be scrutinized. Bayesian statistical frameworks can harmonize datasets .
Q. What are the implications of this compound’s oxidative degradation products on long-term ocular safety?
Accelerated stability testing (ICH Q1A guidelines) identifies degradation pathways. LC-TOF/MS characterizes oxidative byproducts (e.g., quinone derivatives), which are screened for cytotoxicity in HCECs and genotoxicity in Ames tests. Chronic toxicity studies in rabbits (6–12 months) assess cumulative effects, with histopathology and IOP trends as endpoints .
Methodological Frameworks
Q. How can the PICO framework be applied to design clinical trials for this compound?
- Population : Patients with primary open-angle glaucoma.
- Intervention : Topical this compound (0.5% w/v).
- Comparison : Standard β-blockers (e.g., timolol 0.5%).
- Outcome : IOP reduction ≥20% at 8 weeks. This structure ensures alignment with regulatory requirements (e.g., ICH E8) and facilitates power calculations for sample size .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Nonlinear mixed-effects modeling (NONMEM) accommodates inter-individual variability, while repeated-measures ANOVA detects time-dependent IOP changes. For skewed data (e.g., adverse event rates), nonparametric tests (Mann-Whitney U) are preferable. Sensitivity analyses address missing data biases .
Ethical and Reporting Considerations
Q. How should researchers address ethical challenges in animal studies involving this compound?
Adhere to ARVO Statement for the Use of Animals in Ophthalmic Research. Protocols must minimize distress (e.g., using topical anesthesia during tonometry) and justify sample sizes via power analysis. Institutional Animal Care and Use Committee (IACUC) oversight is mandatory .
Q. What are the key elements of a rigorous Methods section for this compound research?
- Synthesis : Detailed reaction schemes, purification methods, and analytical validation (HPLC purity ≥98%).
- Pharmacology : Clear inclusion/exclusion criteria, randomization procedures, and blinding protocols.
- Data Analysis : Pre-specified statistical tests, software (e.g., GraphPad Prism), and raw data availability statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
